methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a benzamido group at position 2, a carbamoyl group at position 3, and a methyl ester at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to microtubule-targeting agents and kinase inhibitors .
Properties
IUPAC Name |
methyl 2-benzamido-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-17(23)20-8-7-11-12(9-20)25-16(13(11)14(18)21)19-15(22)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHPCAHOIHEJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the reaction of 5-methylthiophene-2-carbonyl chloride with 2-aminopyridine in the presence of a base, followed by subsequent reactions to introduce the benzamide and carbamoyl groups. The reaction conditions typically require the use of organic solvents such as dichloromethane (DCM) and reagents like trifluoroacetic acid (TFA).
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: : The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.
Industry: : In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3,4,5-trimethoxyphenyl group in enhances antitubulin activity due to its planar aromatic structure, which facilitates interactions with tubulin’s colchicine-binding site. In contrast, the benzamido group in the target compound may prioritize hydrogen bonding over π-π stacking.
- Functional Group Impact: The 3-carbamoyl group (CONH2) in the target compound and improves solubility compared to cyano (-CN) substituents in and , which increase lipophilicity and metabolic stability.
- Biological Activity : 4SC-207 retains efficacy in taxane-resistant cancer cells, suggesting that acrylamido substituents may bypass common resistance mechanisms.
Physicochemical and Pharmacokinetic Properties
- Melting Points : The antitubulin agent has a high melting point (180–181°C), indicative of crystalline stability, while the target compound’s carbamoyl group may reduce crystallinity.
- Molecular Weight : All analogs fall within 350–420 g/mol, complying with Lipinski’s rule for drug-likeness.
- Solubility: Carbamoyl and ester groups in the target compound enhance aqueous solubility compared to cyano-containing analogs .
Biological Activity
Methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, with the CAS number 886951-84-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research findings, including data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O6S |
| Molecular Weight | 456.5 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds similar to methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine derivatives exhibit various mechanisms of action, particularly in anticancer activity. For instance, studies have shown that benzothieno[2,3-c]pyridines can inhibit the CYP17 enzyme, which is crucial in androgen biosynthesis. This inhibition has implications for prostate cancer treatment by reducing testosterone levels and suppressing tumor growth .
Biological Activity
-
Anticancer Activity :
- A series of benzothieno[2,3-c]pyridines were synthesized and tested for their anticancer properties. Compounds exhibiting growth inhibition against various cancer cell lines have been identified. For example, one compound (5c) demonstrated a GI50 of 4 nM to 37 µM against prostate cancer cell lines .
- The mechanism involved the suppression of CYP17 enzyme activity and induction of apoptosis in cancer cells .
- Antimycobacterial Properties :
- Cytotoxicity :
Study 1: In vitro Evaluation of Anticancer Activity
A study conducted by the National Cancer Institute (NCI) evaluated several thienopyridine derivatives against a panel of 60 human cancer cell lines. Compound 5c was notably effective against prostate (PC-3), renal (UO-31), and breast cancer (MCF-7) cell lines.
| Cell Line | IC50 (µM) | Comparison Compound | Relative Efficacy |
|---|---|---|---|
| PC-3 | 2.08 | Abiraterone | Double |
| UO-31 | Not reported | Staurosporine | Quadruple |
| MCF-7 | Not reported | Standard Chemotherapy | Significant |
Study 2: Antimycobacterial Activity
Another study focused on the compound's potential against Mtb. Using structure-based drug design, several derivatives were synthesized and screened for activity against resistant strains of Mtb. The results indicated that modifications to the thienopyridine core could enhance potency and selectivity.
Q & A
Q. Critical Reagents :
- Sulfonyl chlorides for sulfonamide linkages .
- Carbodiimides (e.g., DCC) for amide bond formation .
- Anhydrous solvents (tetrahydrofuran, dichloromethane) under inert atmospheres .
Which analytical techniques are most effective for characterizing the compound's structure and purity?
Basic Question
A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms substituent positions and hydrogen/carbon environments (e.g., methoxybenzamide peaks at δ 3.8 ppm for OCH₃) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, bond angles (e.g., dihedral angles between thienopyridine and benzamide moieties) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 388.44) .
Q. Table 1: Key Structural Data
| Parameter | Value/Observation | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 388.44 g/mol | MS | |
| C=O Stretch (Carbamoyl) | 1680 cm⁻¹ | IR | |
| Methoxy Group (¹H NMR) | δ 3.8 ppm (singlet, 3H) | ¹H NMR |
How can researchers assess the compound's preliminary biological activity?
Basic Question
Initial screening involves:
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against targets like kinases (e.g., casein kinase 2) using fluorometric assays .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with proteins .
What strategies optimize synthetic yield and purity for scalable research applications?
Advanced Question
- Reaction Condition Tuning :
- Temperature control (e.g., 0–5°C for carbamoylations to minimize side reactions) .
- Solvent selection (e.g., DMF for polar intermediates, hexane/ethyl acetate for recrystallization) .
- Catalyst Use : Palladium catalysts for Suzuki-Miyaura couplings in structural analogs .
- Purification : Column chromatography (silica gel, gradient elution) or HPLC for high-purity isolates .
Q. Table 2: Yield Optimization Data
| Step | Yield (%) | Purity (%) | Condition Adjustments | Reference |
|---|---|---|---|---|
| Cyclization | 68 | 95 | Reflux in THF, 12 h | |
| Benzamido Functionalization | 75 | 90 | Triethylamine, RT, 6 h |
How can contradictory data in reported biological activities be resolved?
Advanced Question
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Protocols : Use established cell lines (e.g., ATCC-certified) and replicate assays ≥3 times .
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism .
- Meta-Analysis : Compare IC₅₀ ranges across studies (e.g., 2–10 µM for kinase inhibition) and assess statistical significance .
What computational approaches elucidate the compound's mechanism of action?
Advanced Question
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., carbamoyl group nucleophilicity) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability .
How can structural modifications enhance target selectivity or potency?
Advanced Question
- SAR Studies :
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) for controlled release .
Q. Table 3: Selectivity Enhancement Examples
| Modification | Biological Effect | Reference |
|---|---|---|
| Fluorophenyl Substituent | 2-fold increase in kinase inhibition | |
| Benzothiazole Hybrid | Improved antitumor activity (IC₅₀ ↓40%) |
Notes
- Avoid commercial sources (e.g., ) per reliability guidelines.
- Methodological rigor and cross-validation are emphasized in all answers.
- Advanced questions integrate structural, computational, and experimental data to address research challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
